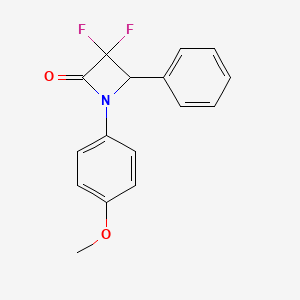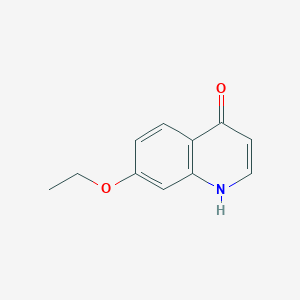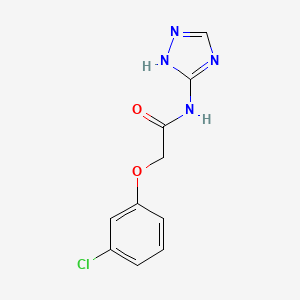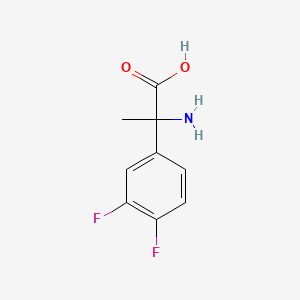![molecular formula C19H19N3O3S2 B12118559 4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)
4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a fascinating member of the thiazole family. Its chemical structure comprises a thiazole ring with an amino group, a methoxyphenyl group, and a carboxamide functionality. Thiazoles are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes:: One notable synthetic route involves the one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction occurs under solvent-free conditions at 80°C, using disulfonic acid imidazolium chloroaluminate as a dual and heterogeneous catalyst . The detailed reaction mechanism and intermediates would be an interesting area for further investigation.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above provides a green and efficient approach to obtaining this compound.
Analyse Des Réactions Chimiques
Reactions::
Condensation Reactions: The compound undergoes condensation reactions, forming the pyrano[2,3-c]pyrazole ring system.
Cyano Group Reactions: The cyano group can participate in various transformations, such as nucleophilic additions or substitutions.
Aryl Aldehydes: Used as starting materials.
Ethyl Acetoacetate: Provides the acetoacetate moiety.
Malononitrile: Contributes to the cyano group.
Hydrazine Hydrate: Essential for ring formation.
Major Products:: The major product is the 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole.
Applications De Recherche Scientifique
Chemistry::
Building Blocks: Researchers use this compound as a building block for designing novel heterocyclic structures.
Catalysis: It may serve as a ligand or catalyst in transition metal-catalyzed reactions.
Antimicrobial Properties: Investigate its potential as an antimicrobial agent.
Anticancer Activity: Explore its effects on cancer cell lines.
Enzyme Inhibition: Study its interaction with enzymes.
Pharmaceuticals: Evaluate its suitability as a drug candidate.
Agrochemicals: Assess its pesticidal or herbicidal properties.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, researchers often compare it to related thiazoles, emphasizing its unique structural features.
Propriétés
Formule moléculaire |
C19H19N3O3S2 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3S2/c1-24-14-7-3-12(4-8-14)11-21-18(23)16-17(20)22(19(26)27-16)13-5-9-15(25-2)10-6-13/h3-10H,11,20H2,1-2H3,(H,21,23) |
Clé InChI |
QIEMTSZIFPFOMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















